![molecular formula C36H28O2P2 B12814917 6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12814917.png)
6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol is a compound known for its unique structure and properties. It is a biphenyl derivative with two diphenylphosphine groups and two hydroxyl groups attached to the biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Complexation: The compound can form complexes with transition metals, which is particularly useful in catalysis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Complexation: Transition metals like palladium, platinum, and rhodium are commonly used to form complexes with this compound
Major Products
Oxidation: Phosphine oxides.
Substitution: Ethers or esters, depending on the substituent.
Complexation: Metal-phosphine complexes
Scientific Research Applications
6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions
Medicine: Investigated for its role in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: Utilized in the production of fine chemicals and materials science for the development of new materials with unique properties
Mechanism of Action
The mechanism by which 6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The biphenyl core provides a rigid framework, while the phosphine groups offer strong coordination to the metal center, enhancing the stability and reactivity of the complex .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Similar structure but lacks the hydroxyl groups, making it less versatile in certain reactions.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A larger, more rigid structure that can offer different steric and electronic properties.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A different backbone that provides unique steric and electronic environments for metal coordination.
Uniqueness
6,6’-Bis(diphenylphosphaneyl)-[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both phosphine and hydroxyl groups, allowing it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .
Properties
Molecular Formula |
C36H28O2P2 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
3-diphenylphosphanyl-2-(2-diphenylphosphanyl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C36H28O2P2/c37-31-23-13-25-33(39(27-15-5-1-6-16-27)28-17-7-2-8-18-28)35(31)36-32(38)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37-38H |
InChI Key |
QCLYZBMPHPUHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.